molecular formula C15H16ClN3O3 B2826391 (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone CAS No. 2034315-15-4

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Cat. No.: B2826391
CAS No.: 2034315-15-4
M. Wt: 321.76
InChI Key: LJMOOVVWBBSTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone” is a heterocyclic compound featuring a pyrrolidine core substituted with a 3-chloropyridinyloxy moiety and a 3,5-dimethylisoxazole-4-carbonyl group.

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c1-9-14(10(2)22-18-9)15(20)19-6-4-11(8-19)21-13-3-5-17-7-12(13)16/h3,5,7,11H,4,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMOOVVWBBSTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a synthetic compound with potential therapeutic applications due to its unique structural features. Its molecular formula is C₁₇H₁₈ClN₃O₂, and it possesses a molecular weight of 335.80 g/mol. The compound integrates various functional groups that are often associated with biological activity, including a chloropyridine, a pyrrolidine, and an isoxazole ring.

Structural Characteristics

The compound's structure includes:

  • Chloropyridine moiety : Known for its role in drug design due to its ability to interact with biological targets.
  • Pyrrolidine ring : Often associated with various pharmacological activities.
  • Isoxazole ring : Recognized for its potential in neuroactive compounds and as a scaffold in medicinal chemistry.

The biological activity of this compound may involve interaction with specific enzymes or receptors. Initial studies suggest that the compound could modulate pathways related to:

  • Antiviral activity : Potential interactions with viral proteins or cellular receptors.
  • Antitumor effects : Similar compounds have shown promise in inhibiting cancer cell proliferation.

Binding Studies

Research has indicated that this compound may exhibit binding affinity towards various biological targets. Molecular docking studies are recommended to elucidate the binding interactions and affinities for specific receptors or enzymes.

Case Studies

  • Antiviral Properties : Preliminary findings suggest that derivatives of this compound may inhibit viral replication in cell cultures. Further investigations are required to confirm these effects and identify the underlying mechanisms.
  • Anticancer Activity : Compounds with similar structures have demonstrated cytotoxic effects against different cancer cell lines, indicating that this compound could be explored for its anticancer potential.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

Compound NameStructureNotable Features
1-(3-Pyridinyloxy)-2-pyrrolidinoneStructureLacks chlorine substitution; potential for different biological activity
4-Chloro-N-(pyridin-2-yloxy)-N-methylbenzamideStructureContains a benzamide structure; different reactivity profile
2-Amino-N-(pyridin-4-yloxy)-acetamideStructureFeatures an amino group; potential for different interactions

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrrolidine Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Chloropyridine Moiety : Reaction of the pyrrolidine intermediate with 3-chloropyridine using coupling reagents.
  • Attachment of the Isoxazole Ring : Nucleophilic substitution reactions to form the final product.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Substitutions: The target compound’s isoxazole ring (O, N-containing) differs from the pyrazole (N-rich) in , which may alter electronic properties and hydrogen-bonding capacity.

Core Modifications :

  • The pyridazine core in replaces the chloropyridine in the target, likely affecting π-π stacking interactions and solubility.

Pharmacological Implications (Inferred)

While direct pharmacological data for the target compound are unavailable, structural trends suggest:

  • Kinase Inhibition Potential: The isoxazole and pyridine motifs are common in kinase inhibitors (e.g., JAK/STAT pathways), similar to compounds in . The pyrazolo-pyrimidine in is associated with kinase-targeted activity, implying that the target compound may share analogous mechanisms .
  • Metabolic Stability :
    • Fluorine in may reduce oxidative metabolism compared to the target’s chlorine, which is more susceptible to CYP450-mediated dehalogenation .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step pathways, starting with the formation of the pyrrolidine ring. A base-mediated reaction between 3-chloropyridin-4-ol and a pyrrolidine derivative generates the intermediate. Subsequent coupling with a 3,5-dimethylisoxazole-4-carbonyl group under reflux conditions (e.g., ethanol or xylene) is essential. Catalysts like sodium acetate or potassium carbonate are often used to promote condensation. Purification via recrystallization (e.g., methanol or DMF-ethanol mixtures) ensures high purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography resolves ambiguities in spatial arrangement, particularly for chiral centers or complex heterocyclic systems .

Q. How should researchers design stability studies to assess the compound’s degradation under varying pH and temperature conditions?

  • Methodological Answer : Use a randomized block design with split plots to test stability across pH ranges (e.g., 2–12) and temperatures (4°C, 25°C, 40°C). Monitor degradation via HPLC at fixed intervals. Include controls with inert solvents (e.g., DMSO) to isolate environmental effects .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. X-ray results) be resolved during structural elucidation?

  • Methodological Answer : Cross-validate data using complementary techniques. For example, if NMR suggests a planar conformation but X-ray shows puckering, perform density functional theory (DFT) calculations to model electronic environments. Adjust solvent polarity in NMR experiments to mimic crystallographic conditions .

Q. What experimental strategies are effective in optimizing regioselectivity during the coupling of the pyrrolidine and isoxazole moieties?

  • Methodological Answer : Screen polar aprotic solvents (DMF, DMSO) to stabilize transition states. Use steric directing groups (e.g., tert-butyldimethylsilyl) on the pyrrolidine oxygen to bias reactivity. Monitor progress via thin-layer chromatography (TLC) and adjust reaction times (25–30 hours) to minimize byproducts .

Q. How can researchers evaluate the compound’s environmental fate and ecotoxicological impact?

  • Methodological Answer : Design a tiered assessment:

  • Phase 1 : Determine physicochemical properties (logP, solubility) using shake-flask methods.
  • Phase 2 : Assess biodegradation in OECD 301B tests (aerobic aqueous conditions).
  • Phase 3 : Conduct microcosm studies to model bioaccumulation in soil-water systems. Include biomarkers (e.g., antioxidant activity in Daphnia magna) to quantify sublethal effects .

Q. What are the best practices for identifying and quantifying synthetic byproducts or impurities in scaled-up reactions?

  • Methodological Answer : Employ LC-MS with ion-trap detectors to trace low-abundance impurities. Compare retention times and fragmentation patterns against synthetic intermediates (e.g., 3-chloropyridin-4-ol derivatives). Use preparative HPLC to isolate unknowns for NMR characterization .

Data Contradiction Analysis

Q. How should discrepancies between computational (in silico) predictions and experimental bioactivity data be addressed?

  • Methodological Answer : Re-parameterize molecular docking models using crystallographic data to improve binding site accuracy. Validate with isothermal titration calorimetry (ITC) to measure binding affinities experimentally. Adjust for solvation effects, which are often underestimated in silico .

Q. What steps mitigate batch-to-batch variability in biological assay results for this compound?

  • Methodological Answer : Standardize synthesis protocols (e.g., strict temperature control during reflux). Implement quality-control checks via ¹H NMR for each batch. Use a centralized stock solution (DMSO) to minimize solvent-induced variability in assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.